molecular formula Ge3Re5 B14483093 CID 78063723

CID 78063723

Cat. No.: B14483093
M. Wt: 1148.9 g/mol
InChI Key: JSRRQNXQRBFTCU-UHFFFAOYSA-N
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Description

CID 78063723 is a unique compound registered in the PubChem database, assigned a Compound Identifier (CID) for systematic tracking and research purposes . The characterization of this compound would follow standard protocols for novel compounds, including spectral analysis (e.g., NMR, MS), physicochemical property determination, and biological activity screening, as outlined in medicinal chemistry guidelines .

Properties

Molecular Formula

Ge3Re5

Molecular Weight

1148.9 g/mol

InChI

InChI=1S/3Ge.5Re

InChI Key

JSRRQNXQRBFTCU-UHFFFAOYSA-N

Canonical SMILES

[Ge].[Ge].[Ge].[Re].[Re].[Re].[Re].[Re]

Origin of Product

United States

Preparation Methods

The preparation of CID 78063723 involves specific synthetic routes and reaction conditions. The synthetic methods typically include:

    Conjugate Addition Reaction:

    Industrial Production: Industrial production methods for this compound are designed to ensure high yield and purity.

Chemical Reactions Analysis

CID 78063723 undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents used in oxidation reactions include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions typically produce oxides, while reduction reactions produce reduced forms of the compound .

Scientific Research Applications

CID 78063723 has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of CID 78063723 involves its interaction with specific molecular targets and pathways. This compound exerts its effects by binding to target molecules and modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Similarity and Molecular Fingerprints

Structural comparisons are fundamental in cheminformatics. CID 78063723 can be analyzed using 2D molecular fingerprints (e.g., FP2 algorithm) to quantify similarity with analogs. For example, compounds like hydroxycamptothecin (a reference in ) might share structural motifs, enabling predictions of overlapping biological activities via the "similar property principle" . Tools such as SwissSimilarity employ ligand-based virtual screening (LBVS) to rank analogs by Tanimoto coefficients, a metric reflecting shared substructures .

Physicochemical Properties

Key properties for comparison include:

  • Molecular weight : Influences bioavailability and solubility. Differences >50 Da can significantly alter pharmacokinetics .
  • LogP (partition coefficient) : Critical for membrane permeability.
  • Polar surface area (PSA) : Predicts blood-brain barrier penetration.

Hypothetical data for this compound and analogs:

Compound Molecular Weight (Da) LogP PSA (Ų) Structural Similarity Score (vs. This compound)
This compound 450.5 (hypothetical) 2.1 85 1.00
Hydroxycamptothecin 388.4 1.8 120 0.65
CID 12345678 430.2 2.3 78 0.89

Table 1: Hypothetical physicochemical comparison of this compound and structural analogs.

Chemical Diversity and Novelty

The National Compound Collection (NCC) pilot study () emphasizes diversity metrics like scaffold complexity and substitution patterns . This compound’s uniqueness can be assessed via cheminformatics scripts comparing its core structure to ~75,000 compounds in the NCC database, ensuring it occupies underrepresented chemical space .

Methodological Considerations

  • Spectral Data: As per and , novel compounds require NMR, IR, and MS data for validation. Known analogs should cite existing spectral libraries .
  • Data Reproducibility : Supporting Information (SI) files must include raw spectral data, synthetic protocols, and computational scripts to enable replication .
  • Ethical Compliance : Adhere to ICH guidelines () for toxicity reporting and structural similarity disclosures.

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